An In-Depth Technical Guide to Imidazole-2-amidine Acetate: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to Imidazole-2-amidine Acetate: Properties, Synthesis, and Applications in Drug Discovery
Abstract This technical guide provides a comprehensive overview of Imidazole-2-amidine acetate, a salt of the potent 1H-imidazole-2-carboximidamide. The core of this molecule, the 2-aminoimidazole (2-AI) scaffold, is a privileged structure in medicinal chemistry, renowned for its role in a multitude of biologically active natural products and its utility as a versatile pharmacophore.[1] This document delves into the essential physicochemical properties, synthetic strategies, and critical applications of Imidazole-2-amidine acetate, with a particular focus on its role in overcoming antibiotic resistance. We provide expert insights into its mechanism of action, detailed experimental protocols for its characterization, and a thorough safety profile to guide researchers and drug development professionals in leveraging this compound's unique chemical attributes.
Introduction: The 2-Aminoimidazole Scaffold as a Privileged Structure
The 2-aminoimidazole (2-AI) moiety is a cornerstone of modern medicinal chemistry, primarily because of its remarkable ability to mimic the functionality of a guanidine group.[1] This bioisosteric relationship allows 2-AI derivatives to engage in hydrogen bonding and electrostatic interactions with a wide array of biological targets, including enzymes and receptors that recognize arginine or other guanidinium-containing ligands. Its presence in numerous marine alkaloids with potent biological activities has spurred extensive investigation into synthetic derivatives.[2] These synthetic explorations have revealed a broad spectrum of therapeutic potential, including antibacterial, antibiofilm, anticancer, and anti-inflammatory properties.[1][3] Imidazole-2-amidine acetate serves as a readily accessible and handleable form of the parent 1H-imidazole-2-carboximidamide, providing a critical building block for drug discovery programs.[3]
Physicochemical Properties of Imidazole-2-amidine Acetate
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The acetate salt form of 1H-imidazole-2-carboximidamide is specifically designed to improve handling, stability, and solubility over the freebase.
Chemical Identity and Structure
Imidazole-2-amidine acetate is an organic salt consisting of the protonated 1H-imidazole-2-carboximidamide cation and an acetate anion. The positive charge is delocalized across the amidinium group, a structural feature critical to its biological function.
Caption: Structure of Imidazole-2-amidine Acetate Salt.
Quantitative Properties
The key properties of Imidazole-2-amidine acetate are summarized below. These values are essential for calculating molar concentrations, assessing purity, and predicting behavior in various solvent systems.
| Property | Value | Source(s) |
| IUPAC Name | acetic acid;1H-imidazole-2-carboximidamide | [4] |
| Synonym | 1H-imidazole-2-carboximidamide acetate | [4] |
| CAS Number | 950685-49-1 | [4] |
| Molecular Formula | C₆H₁₀N₄O₂ | [4] |
| Molecular Weight | 170.17 g/mol | [4] |
| Physical Form | Solid | - |
| pKa (Conjugate Acid) | >9.0 (Estimated) | [5] |
| Solubility | Expected to be high in water and polar organic solvents (e.g., DMSO, MeOH) | [6][7] |
Expertise & Experience Insight: The pKa of the amidinium group is not readily available but can be expertly estimated. The parent imidazole has a pKa of its conjugate acid around 7.0.[8] The addition of a 2-amino group increases this value due to resonance stabilization of the positive charge.[5] The amidine functional group is even more basic than a simple amine. Therefore, the pKa of the 1H-imidazole-2-carboximidamide conjugate acid is expected to be significantly basic (likely >9.0), ensuring it is fully protonated and positively charged at physiological pH (7.4). This positive charge is crucial for its interaction with negatively charged biological structures like bacterial membranes.
Stability and Storage
As a solid salt, Imidazole-2-amidine acetate is significantly more stable than its corresponding freebase.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator (2-8 °C), protected from moisture and light.
-
Solution Stability: While aqueous stock solutions are convenient, their long-term stability should be validated. For drug discovery applications, preparing fresh solutions or storing frozen aliquots at -20 °C or -80 °C is recommended to prevent hydrolysis of the amidine group.
Synthesis and Reactivity
The synthesis of Imidazole-2-amidine acetate focuses on the construction of the core 1H-imidazole-2-carboximidamide. The acetate salt is typically formed in the final step by neutralization or precipitation.
Rationale for Synthetic Design
Synthetic routes are designed to build the imidazole ring and then introduce the C2-amidine functionality. A common and efficient strategy involves the synthesis of a stable precursor, such as imidazole-2-carboxaldehyde or imidazole-2-carbonitrile, which can then be converted to the target amidine.
Common Synthetic Workflow
A plausible and scalable synthetic route begins with commercially available imidazole and proceeds through a key aldehyde intermediate. This multi-step process allows for purification at intermediate stages, ensuring high quality of the final product.
Caption: Plausible synthetic workflow for Imidazole-2-amidine acetate.
This workflow is based on established organo-synthetic methods. The initial steps leading to imidazole-2-carboxaldehyde are adapted from a robust procedure published in Organic Syntheses.[9] The subsequent conversion of the aldehyde to the amidine can be achieved through several well-documented methods, such as conversion to a nitrile followed by a Pinner reaction.
Reactivity of the Amidine Functional Group
The 2-amidine group is the chemical epicenter of the molecule's activity.
-
Basicity and Nucleophilicity: As a strong base, the amidine is highly nucleophilic and can participate in reactions with electrophiles. This reactivity is tempered when it is protonated as the amidinium salt.
-
Hydrolysis: The amidine can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, to form the corresponding amide or carboxylic acid. This underscores the importance of proper storage and handling of solutions.
-
Hydrogen Bonding: The amidinium cation is an excellent hydrogen bond donor, a key feature for its interaction with biological targets.
Applications in Drug Discovery and Development
The 2-AI scaffold is a validated starting point for developing novel therapeutics. Its most prominent application is in combating antimicrobial resistance.
Mechanism of Action: Antibiotic Potentiation and Biofilm Disruption
Gram-negative bacteria, such as Acinetobacter baumannii, possess a protective outer membrane (OM) containing lipooligosaccharide (LOS) or lipopolysaccharide (LPS), which acts as a permeability barrier, preventing many antibiotics from reaching their intracellular targets.[3][10] 2-AI derivatives act as adjuvants or "potentiators" by disrupting this barrier.
Trustworthiness through Causality: Mechanistic studies indicate that 2-AI compounds do not simply lyse the membrane. Instead, they appear to interfere with the biosynthesis, assembly, or transport of LOS/LPS components.[3][10][11] This alteration of the OM's primary building blocks leads to increased membrane permeability. This allows antibiotics that are normally only effective against Gram-positive bacteria (like macrolides) or those to which the bacterium has developed resistance (like aminoglycosides) to enter the cell and exert their bactericidal effects.[3][11] This mechanism is highly desirable as the compound itself is not bactericidal, which may reduce the selective pressure for the development of resistance to the adjuvant.[12]
Caption: 2-AI compounds disrupt LOS/LPS, increasing outer membrane permeability.
Other Therapeutic Areas
Beyond antimicrobial applications, 2-AI derivatives are being investigated in diverse fields:
-
Anti-Biofilm Agents: They can inhibit the formation of and disperse established bacterial biofilms, a major cause of persistent infections.[12][13][14]
-
Advanced Glycation End-product (AGE) Inhibition: Certain bis-2-AI structures have shown the ability to both inhibit the formation of and break pre-formed AGEs, which are implicated in diabetic complications.[15]
-
Antiviral and Anticancer Research: The imidazole core is present in numerous compounds with demonstrated antiviral and anticancer activities, making it a valuable scaffold for library synthesis.
Experimental Protocols
The following protocols provide a framework for the characterization and analysis of Imidazole-2-amidine acetate.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol follows the OECD Guideline 105 for determining water solubility, ensuring a robust and reproducible measurement.
Objective: To determine the saturation solubility of Imidazole-2-amidine acetate in deionized water at ambient temperature.
Materials:
-
Imidazole-2-amidine acetate
-
Deionized water (Type 1)
-
Analytical balance (4-decimal place)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Calibrated pH meter
-
Syringe filters (0.22 µm, PTFE or similar low-binding material)
-
HPLC system with UV detector for quantification
Methodology:
-
Preparation: Add an excess amount of Imidazole-2-amidine acetate to a series of three glass vials (e.g., add 200 mg to 5 mL of deionized water). The solid should be clearly visible after mixing.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A second time point at 48 hours is recommended to confirm equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops of filtrate to saturate any binding sites on the filter.
-
Dilution & Quantification: Prepare a series of dilutions of the filtrate. Analyze the diluted samples and a set of known calibration standards using a validated HPLC method (see Protocol 5.2).
-
Calculation: Calculate the concentration in the original filtrate based on the dilution factor. The average concentration from the replicate vials represents the aqueous solubility in mg/mL or mol/L. Measure and report the pH of the final saturated solution.
Protocol: HPLC-UV Analysis for Purity Assessment
This protocol provides a general method for assessing the purity of Imidazole-2-amidine acetate.
Objective: To separate and quantify Imidazole-2-amidine acetate from potential impurities.
Instrumentation & Columns:
-
HPLC system with a UV/Vis or DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile.
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm with a DAD and select an optimal wavelength (e.g., ~210 nm or ~230 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in deionized water or a water/acetonitrile mixture to a concentration of ~1 mg/mL.
Analysis:
-
Inject a blank (solvent) to establish a baseline.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (Area %).
Self-Validation: The use of an acidic modifier (TFA or formic acid) in the mobile phase ensures that the highly basic amidine is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Hazard Classification: The compound is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle only in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
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- De la Fuente-Núñez, C., et al. (2021). 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Applied and Environmental Microbiology, 87(5), e02517-20.
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